![molecular formula C19H26N4O2 B13348784 N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the piperazine ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a nucleophilic aromatic substitution reaction.
Attachment of the acetamide group: This can be done through an acylation reaction, where the piperazine derivative reacts with an acyl chloride or anhydride.
Cyclopentyl cyanation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These may include:
Binding to receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyanocyclopentyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide: Similar structure with a fluoro group instead of a methoxy group.
N-(1-cyanocyclopentyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide lies in its specific functional groups and their arrangement, which may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group, for example, may influence its binding affinity and selectivity for certain biological targets.
Propriétés
Formule moléculaire |
C19H26N4O2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H26N4O2/c1-25-17-7-3-2-6-16(17)23-12-10-22(11-13-23)14-18(24)21-19(15-20)8-4-5-9-19/h2-3,6-7H,4-5,8-14H2,1H3,(H,21,24) |
Clé InChI |
JKFWNPCPXJPBGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
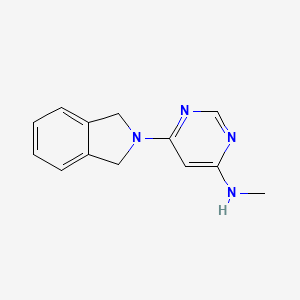
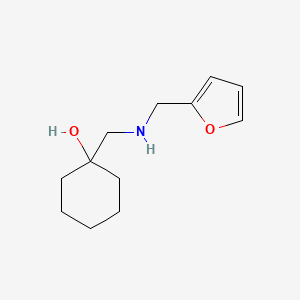
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
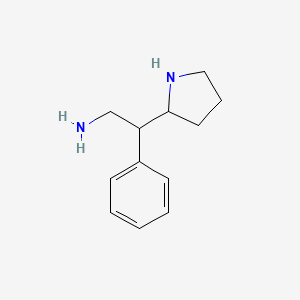
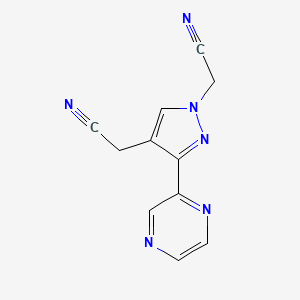
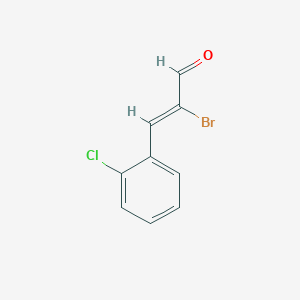
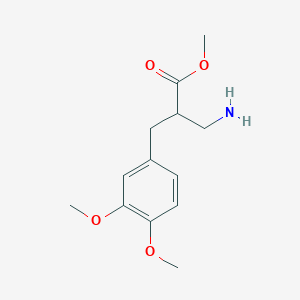
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)


